

# Spectroscopic data for N-Cyclohexyl-N-methylcyclohexanamine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *N-Cyclohexyl-N-methylcyclohexanamine*

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An In-depth Technical Guide to the Spectroscopic Characterization of **N-Cyclohexyl-N-methylcyclohexanamine**

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **N-Cyclohexyl-N-methylcyclohexanamine** (CAS No. 7560-83-0), a tertiary amine with applications in various chemical syntheses. For researchers and professionals in drug development and materials science, unambiguous structural confirmation is paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. The causality behind experimental choices and data interpretation is explained to provide a self-validating framework for analysis.

## Introduction: The Imperative for Spectroscopic Verification

**N-Cyclohexyl-N-methylcyclohexanamine**, with the molecular formula  $\text{C}_{13}\text{H}_{25}\text{N}$  and a molecular weight of 195.34 g/mol, is a symmetrically substituted tertiary amine.<sup>[1]</sup> Its utility in synthetic pathways necessitates rigorous quality control and structural verification.

Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of

the structural puzzle. This guide synthesizes data from these techniques to build a complete and validated profile of the molecule.

Molecular Structure:

Caption: 2D Structure of **N-Cyclohexyl-N-methylcyclohexanamine**.

## Infrared (IR) Spectroscopy: The Telltale Absence of N-H Bonds

**Expertise & Experience:** The first and most rapid spectroscopic check for a tertiary amine is often IR spectroscopy. Its diagnostic power in this context lies not in the peaks that are present, but in the one that is conspicuously absent. Primary and secondary amines exhibit characteristic N-H stretching absorptions between 3300 and 3500  $\text{cm}^{-1}$ .<sup>[2][3]</sup> The absence of any signals in this region is a strong confirmation of the tertiary amine structure of **N-Cyclohexyl-N-methylcyclohexanamine**.<sup>[4][5][6]</sup>

The spectrum is instead dominated by aliphatic C-H stretching and bending vibrations from the two cyclohexyl rings and the methyl group. The C-N stretching vibration is also present but is often weak and located in the crowded "fingerprint region" (1000-1250  $\text{cm}^{-1}$  for aliphatic amines), making it less diagnostically reliable on its own.<sup>[5]</sup>

Data Summary: IR Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300-3500	Absent	No N-H Stretch (Confirms Tertiary Amine) <sup>[2][4]</sup>
~2925 & ~2850	Strong	C-H Asymmetric & Symmetric Stretching (Cyclohexyl $\text{CH}_2$ )
~1450	Medium	$\text{CH}_2$ Scissoring (Bending)
~1000-1250	Weak-Medium	C-N Stretching (Aliphatic Amine) <sup>[5]</sup>

Workflow: Acquiring an ATR-FTIR Spectrum

Caption: Standard workflow for ATR-FTIR analysis.

## Experimental Protocol: ATR-FTIR Spectroscopy

- **Instrument Preparation:** Ensure the Fourier Transform Infrared (FTIR) spectrometer's Attenuated Total Reflectance (ATR) crystal is clean. Wipe gently with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
- **Background Scan:** Perform a background scan to capture the spectrum of the ambient environment (CO<sub>2</sub>, water vapor). This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of **N-Cyclohexyl-N-methylcyclohexanamine** directly onto the center of the ATR crystal.
- **Data Acquisition:** Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan (e.g., 32 scans at a resolution of 4 cm<sup>-1</sup>).
- **Cleaning:** After analysis, clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

**Trustworthiness:** NMR spectroscopy provides the most definitive information about the molecular structure in solution. By analyzing the chemical shifts, integrations, and coupling patterns of both <sup>1</sup>H and <sup>13</sup>C nuclei, we can construct a detailed map of the molecule, validating the connectivity of every atom.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is characterized by a few key regions. The most distinctive signal is the singlet corresponding to the N-methyl protons. Its chemical shift, typically between 2.2 and 2.6 δ, is a hallmark of N-methyl groups in aliphatic amines and is deshielded by the adjacent electronegative nitrogen atom.[2][3] The remainder of the spectrum consists of broad, overlapping multiplets from the 22 protons of the two cyclohexyl rings. The two methine protons (N-CH) are the most deshielded of the ring protons.

Data Summary: Predicted  $^1\text{H}$  NMR

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~2.3	Singlet	3H	N-CH <sub>3</sub>
~2.5 - 2.8	Multiplet	2H	N-CH (Cyclohexyl)
~1.0 - 1.9	Multiplet	20H	Cyclohexyl CH <sub>2</sub>

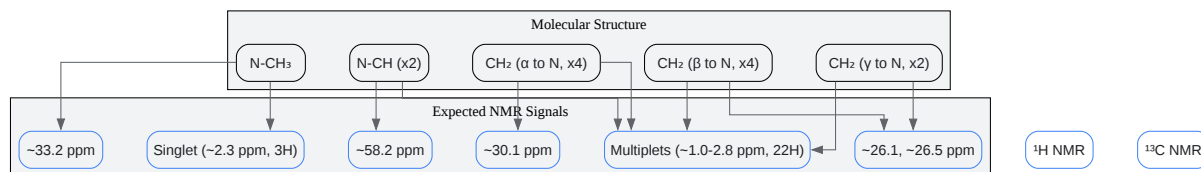
 $^{13}\text{C}$  NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Due to the molecule's symmetry, we expect to see 5 distinct signals: one for the methyl carbon and four for the carbons of the two equivalent cyclohexyl rings (one N-CH and three -CH<sub>2</sub>-). The carbon atoms directly bonded to the nitrogen (N-CH and N-CH<sub>3</sub>) are deshielded and appear furthest downfield.

Data Summary:  $^{13}\text{C}$  NMR[7][8]

Chemical Shift ( $\delta$ , ppm)	Assignment
~58.2	CH (C1 of Cyclohexyl)
~33.2	N-CH <sub>3</sub>
~30.1	CH <sub>2</sub> (C2/C6 of Cyclohexyl)
~26.5	CH <sub>2</sub> (C4 of Cyclohexyl)
~26.1	CH <sub>2</sub> (C3/C5 of Cyclohexyl)

## Logical Relationship: Structure to NMR Signals



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